molecular formula C15H10N2O4 B1202285 N-(p-Nitrobenzyl)phthalimide CAS No. 62133-07-7

N-(p-Nitrobenzyl)phthalimide

Cat. No. B1202285
CAS RN: 62133-07-7
M. Wt: 282.25 g/mol
InChI Key: QKWWUOQTLINZES-UHFFFAOYSA-N
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Description

N-(p-Nitrobenzyl)phthalimide , also known as 2-(4-Nitrobenzyl)isoindole-1,3-dione , is a chemical compound with the molecular formula C₁₅H₁₀N₂O₄ . Its exact mass is approximately 282.06 g/mol . The compound consists of a phthalimide core with a nitrobenzyl group attached to one of the nitrogen atoms.


Synthesis Analysis

The most common method for synthesizing phthalimides involves the dehydration condensation of phthalic anhydride with primary amines at elevated temperatures. When primary amines are not readily accessible, alternative approaches include direct N-alkylation of phthalimides using alcohols (under Mitsunobu conditions) or potassium phthalimide with alkyl halides (known as the Gabriel Synthesis ) . These methods yield Phth-protected amines, which find applications in peptide synthesis and other organic transformations.


Molecular Structure Analysis

The molecular structure of N-(p-Nitrobenzyl)phthalimide comprises an isoindole-1,3-dione core with a p-nitrobenzyl group attached to one of the nitrogen atoms. The compound’s chemical formula is C₁₅H₁₀N₂O₄ .


Chemical Reactions Analysis

N-(p-Nitrobenzyl)phthalimide serves as an acid partner in the Mitsunobu reaction , allowing it to be alkylated by primary, secondary, or benzyl groups. The resulting 1,1-substituted hydrazines can be obtained after a final dephthaloylation step .


Physical And Chemical Properties Analysis

  • Stability : It remains stable under various pH conditions and temperatures .

Scientific Research Applications

Electrochromic Materials

“N-(p-Nitrobenzyl)phthalimide” derivatives have been used as model compounds for electrochromic materials . These materials undergo reversible electrochemical reduction, leading to changes in their optical properties . The introduction of certain structural elements can lead to a noticeable bathochromic shift of the reduced form absorption band .

Anti-Microbial Agents

Phthalimide derivatives, including “N-(p-Nitrobenzyl)phthalimide”, have been synthesized and evaluated for their in vitro anti-microbial activities . One of the derivatives showed remarkable anti-microbial activity against Bacillus subtilis and Pseudomonas aeruginosa .

Anti-Oxidant Agents

Some phthalimide derivatives have shown anti-oxidant activity . These compounds can potentially be used in the treatment of diseases where oxidative stress plays a significant role.

Anti-Inflammatory Agents

Phthalimide derivatives have also been evaluated for their in vitro anti-inflammatory activities . One of the derivatives showed a significant decrease in inflammation .

Pigment Charging

“N-(p-Nitrobenzyl)phthalimide” has been used as a charge control agent to charge pigments . This is due to the existence of the imide group, which can be positively charged .

Synthesis of 1,2,3-Triazoles

“N-(p-Nitrobenzyl)phthalimide” has been used in the synthesis of 1,2,3-triazoles . These triazoles are useful synthetic intermediates and have found applications in various fields, including medicinal chemistry .

Green Chemistry

The compound has been used in eco-friendly solvent mixtures for the synthesis of 1,2,3-triazoles . This represents a green, cost-effective, and time-efficient method compared to other known methods for the synthesis of 1,2,3-triazoles .

Mechanism of Action

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWUOQTLINZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036649
Record name 2-(4-Nitro-benzyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62133-07-7
Record name 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62133-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrobenzyl)isoindole-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitro-benzyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of phthalimide (4 g), p-nitrophenylmethylchloride (4,7 g), potassium carbonate (4 g) and DMF (20 ml) was stirred at 150° C. for 1.5 h. After cooling, the mixture was diluted with water. The precipitate was filtered and the crude product (I) was recrystallized from ethanol.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-nitrobenzyl methanesulfonate (2.2 g, 9.51 mmol) in dimethylformamide (10 mL) was added potassium phthalimide (1.9 g, 10.5 mmol) and stirred at room temperature for overnight. TLC showed complete consumption of starting material. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by crystallization to give 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 60%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1-(bromomethyl)-4-nitrobenzene (1.1 g, 4.69 mmol) in dimethylformamide potassium phthalimide (1.9 g, 10.314 mmol) was added. The mixture was reacted for overnight, extracted with ethyl acetate and washed with brine (3×20 mL). Drying over magnesium sulfate, evaporation of the ethyl acetate and purification by column chromatography gave 2-(4-nitrobenzyl)isoindoline-1,3-dione (1.6 g, 99%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
dimethylformamide potassium phthalimide
Quantity
1.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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